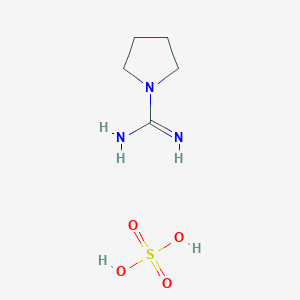

Pyrrolidine-1-carboximidamide, sulfuric acid

Description

BenchChem offers high-quality Pyrrolidine-1-carboximidamide, sulfuric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidine-1-carboximidamide, sulfuric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyrrolidine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.H2O4S/c6-5(7)8-3-1-2-4-8;1-5(2,3)4/h1-4H2,(H3,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQLHYLNOMNMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00529423 | |

| Record name | Sulfuric acid--pyrrolidine-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17238-56-1, 62271-55-0 | |

| Record name | 1-Pyrrolidinecarboximidamide, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(pyrrolidine-1-carboxamidine) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--pyrrolidine-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrrolidine-1-carboximidamide, Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Pyrrolidine-1-carboximidamide, sulfuric acid salt. Drawing upon established principles of organic chemistry and medicinal chemistry, this document aims to equip researchers with the foundational knowledge necessary to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its prevalence in natural products and FDA-approved drugs underscores its importance as a privileged scaffold in drug discovery.[1] The conformational flexibility of the five-membered ring, coupled with its ability to engage in various intermolecular interactions, makes it an attractive moiety for the design of novel therapeutics targeting a wide array of diseases.[2][3] Pyrrolidine-1-carboximidamide represents a functionalized pyrrolidine, incorporating a guanidinium group, which is known for its ability to participate in hydrogen bonding and electrostatic interactions, often crucial for molecular recognition at biological targets. The formation of a sulfuric acid salt enhances the compound's stability and aqueous solubility, properties that are highly desirable in the context of drug development.

Physicochemical and Structural Characteristics

| Property | Value / Predicted Characteristics | Source |

| CAS Number | 13932-58-6 | [4] |

| Molecular Formula | C5H11N3·H2SO4 | [4] |

| Molecular Weight | 211.24 g/mol | [4] |

| Appearance | Predicted to be a white to off-white crystalline solid. | Inferred from guanidinium sulfate[5][6] |

| Solubility | Expected to be soluble in water. | Inferred from guanidinium sulfate[6] |

| Melting Point | Likely to decompose at a high temperature. | Inferred from guanidine sulfate (~290-293 °C dec.)[7][8] |

| Acidity/Basicity | The guanidinium group is strongly basic (pKa of guanidine is ~13.5), forming a stable conjugate acid. The sulfate is the conjugate base of a strong acid. | [8] |

Structural Representation:

The structure of the Pyrrolidine-1-carboximidamidinium cation is characterized by the delocalization of the positive charge across the three nitrogen atoms of the guanidinium group, leading to enhanced stability.

Caption: Structure of the Pyrrolidine-1-carboximidamidinium Cation.

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for Pyrrolidine-1-carboximidamide, sulfuric acid is not widely published, a rational synthetic approach can be proposed based on established methods for the synthesis of guanidines and pyrrolidine derivatives.[9][10][11]

Proposed Synthetic Pathway:

A plausible synthetic route involves a two-step process: the guanylation of pyrrolidine followed by salt formation with sulfuric acid.

Caption: Proposed synthetic workflow for Pyrrolidine-1-carboximidamide, sulfuric acid.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of Pyrrolidine-1-carboximidamide

-

To a solution of pyrrolidine in a suitable solvent (e.g., ethanol or water), add an equimolar amount of a guanylating agent, such as S-methylisothiourea sulfate or cyanamide.

-

The reaction mixture is stirred at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The choice of the guanylating agent is critical. S-methylisothiourea sulfate is often preferred due to its commercial availability and reactivity. The reaction conditions are typically mild to avoid side reactions.

Step 2: Formation of the Sulfuric Acid Salt

-

Dissolve the purified Pyrrolidine-1-carboximidamide in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

-

Slowly add an equimolar amount of a dilute solution of sulfuric acid with stirring.

-

The salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Causality Behind Experimental Choices: The slow addition of sulfuric acid is important to control the exothermicity of the acid-base neutralization reaction. The choice of solvent is based on the solubility of the starting material and the insolubility of the resulting salt to ensure a high yield.

Reactivity and Chemical Behavior

The chemical reactivity of Pyrrolidine-1-carboximidamide, sulfuric acid is primarily governed by the guanidinium group and the pyrrolidine ring.

-

Guanidinium Group: The guanidinium cation is a very stable, resonance-stabilized species and is generally unreactive under normal conditions. The strong basicity of the parent guanidine means that the salt will only be neutralized by a strong base.

-

Reaction with Strong Bases: Treatment with a strong base, such as sodium hydroxide, will deprotonate the guanidinium cation to yield the free base, Pyrrolidine-1-carboximidamide.

-

N-Alkylation/Acylation: The NH2 groups of the guanidinium moiety can potentially undergo further functionalization, although this would likely require harsh reaction conditions due to the delocalized positive charge. The nitrogen atom of the pyrrolidine ring is already quaternized in the carboximidamide linkage and is therefore unreactive towards electrophiles.

The interaction of guanidine with sulfuric acid is a strong acid-base reaction, leading to the formation of a stable salt.[12][13] In highly concentrated sulfuric acid, guanidine can even be diprotonated, though this is unlikely under typical laboratory conditions.

Applications in Drug Discovery and Development

While specific applications of Pyrrolidine-1-carboximidamide, sulfuric acid are not extensively documented, the broader class of pyrrolidine derivatives has shown significant promise in various therapeutic areas.[1][3] The incorporation of the guanidinium group suggests potential applications where cationic interactions with biological targets are important.

Potential Therapeutic Targets:

-

Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, a common residue in enzyme active sites. This makes Pyrrolidine-1-carboximidamide a potential candidate for inhibiting enzymes that recognize arginine-containing substrates.

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Sulfonamide derivatives of pyrrolidine have been investigated as potent DPP-IV inhibitors for the treatment of type 2 diabetes.[3] The structural features of Pyrrolidine-1-carboximidamide could be explored in this context.

-

Antimicrobial Agents: The pyrrolidine scaffold is present in some antimicrobial compounds.[14] The cationic nature of the guanidinium group could enhance interactions with negatively charged bacterial cell membranes.

Illustrative Signaling Pathway (Hypothetical):

The following diagram illustrates a hypothetical mechanism where a pyrrolidine-based inhibitor could modulate a signaling pathway, for instance, by inhibiting a key kinase.

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Guanidinium sulfate | C2H12N6O4S | CID 2735051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 594-14-9: Guanidinium sulfate | CymitQuimica [cymitquimica.com]

- 7. Guanidine sulfate CAS#: 594-14-9 [amp.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 10. Pyrrolidine synthesis [organic-chemistry.org]

- 11. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. guanidine synthesis - chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Pyrrolidine-1-carboximidamide Sulfate: Structure, Synthesis, and Therapeutic Potential

This guide provides an in-depth analysis of pyrrolidine-1-carboximidamide sulfate, a compound of significant interest to researchers and professionals in the field of drug development. By synthesizing its chemical properties, biological relevance, and potential therapeutic applications, this document serves as a critical resource for leveraging this molecule in pioneering research endeavors.

Chemical Identity and Physicochemical Properties

The compound is systematically identified by its IUPAC name, pyrrolidine-1-carboximidamide , and is commonly utilized in its salt form with sulfuric acid. The correct nomenclature for this salt is sulfuric acid compound with pyrrolidine-1-carboximidamide (1:1) [1][2].

Structural Elucidation

Pyrrolidine-1-carboximidamide comprises a five-membered saturated pyrrolidine ring linked to a carboximidamide group. The carboximidamide moiety, also known as a guanidine group, is a key structural feature that imparts a significant degree of basicity to the molecule. The positive charge under physiological conditions allows for interactions with various biological targets.

Physicochemical Data

A summary of the key physicochemical properties for both the free base and its sulfate salt is presented below. This data is crucial for understanding the compound's behavior in experimental and physiological settings.

| Property | Value (Free Base) | Value (Sulfate Salt) | Source |

| IUPAC Name | pyrrolidine-1-carboximidamide | sulfuric acid compound with pyrrolidine-1-carboximidamide (1:1) | [1][3] |

| Molecular Formula | C₅H₁₁N₃ | C₅H₁₁N₃·H₂SO₄ | [1][3] |

| Molecular Weight | 113.16 g/mol | 211.24 g/mol | [1][3] |

| CAS Number | 13932-58-6 | 13932-58-6 | [1][3] |

| Computed XLogP3 | -0.1 | Not Available | [3] |

| Hydrogen Bond Donor Count | 2 | Not Available | [3] |

| Hydrogen Bond Acceptor Count | 3 | Not Available | [3] |

The Guanidine Moiety: A Cornerstone of Pharmacological Activity

The presence of the guanidine group is a defining characteristic of pyrrolidine-1-carboximidamide, placing it within a class of compounds with extensive and diverse biological activities[4]. Guanidine-containing molecules are integral to a wide array of therapeutic agents, demonstrating efficacy in treating a broad spectrum of diseases[4]. Their ability to form strong hydrogen bonds and their inherent basicity enable them to interact with numerous biological targets, including enzymes and receptors[5].

The pharmacological versatility of guanidine derivatives is well-documented, with applications ranging from central nervous system agents to anti-inflammatory, antidiabetic, and antineoplastic agents[4][6]. Natural and synthetic guanidine compounds have shown promise as antimicrobial, antiproliferative, and analgesic agents[7]. This extensive history of therapeutic relevance underscores the potential of novel guanidine-containing molecules like pyrrolidine-1-carboximidamide in modern drug discovery.

The Pyrrolidine Scaffold in Drug Design

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry[8]. Its non-planar, three-dimensional structure allows for a more thorough exploration of pharmacophore space compared to its aromatic counterpart, pyrrole[8]. This saturated heterocyclic system introduces stereochemical complexity, which can be pivotal for achieving selective binding to biological targets[8]. The strategic functionalization of the pyrrolidine ring has led to the development of a multitude of biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents[8].

Derivatives of pyrrolidine carboxamide have been specifically investigated as potent enzyme inhibitors. For instance, they have been identified as a novel class of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in mycolic acid biosynthesis[9]. Furthermore, certain pyrrolidine-carboxamide derivatives have been developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), both of which are critical targets in cancer therapy[10].

Potential Therapeutic Applications and Mechanism of Action

Given the established biological activities of both the guanidine and pyrrolidine components, pyrrolidine-1-carboximidamide sulfate is a compelling candidate for investigation in several therapeutic areas.

Anticancer Activity

The demonstrated efficacy of pyrrolidine-carboxamide derivatives as EGFR/CDK2 inhibitors suggests a potential mechanism for anticancer activity[10]. EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell proliferation, survival, and migration. CDK2 is a key regulator of the cell cycle. Dual inhibition of these targets can lead to cell cycle arrest and apoptosis in cancer cells.

Figure 1: Simplified signaling pathway illustrating the dual inhibition of EGFR and CDK2 by a pyrrolidine-carboxamide derivative, leading to the blockage of cell proliferation.

Antimicrobial Potential

The discovery of pyrrolidine carboxamides as inhibitors of M. tuberculosis InhA provides a strong rationale for exploring the antimicrobial properties of pyrrolidine-1-carboximidamide[9]. Inhibition of this essential enzyme disrupts the synthesis of the mycobacterial cell wall, leading to bacterial death. This mechanism is particularly attractive as it circumvents the resistance mechanisms associated with prodrugs like isoniazid[9].

Experimental Protocol: In Vitro Enzyme Inhibition Assay

To assess the inhibitory potential of pyrrolidine-1-carboximidamide sulfate against a target enzyme (e.g., a kinase or reductase), a robust in vitro inhibition assay is essential. The following protocol provides a generalized framework that can be adapted to specific enzymes and detection methods.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of pyrrolidine-1-carboximidamide sulfate against a target enzyme.

Materials:

-

Target enzyme (purified)

-

Substrate specific to the enzyme

-

Cofactors (e.g., ATP, NADH) as required

-

Assay buffer (optimized for enzyme activity)

-

Pyrrolidine-1-carboximidamide sulfate (test compound)

-

Positive control inhibitor

-

DMSO (for compound dilution)

-

Microplate reader (e.g., for absorbance, fluorescence, or luminescence)

-

96-well or 384-well microplates

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of pyrrolidine-1-carboximidamide sulfate in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

-

-

Assay Setup:

-

In a microplate, add a small volume of the diluted test compound to the appropriate wells. Include wells for a negative control (DMSO only) and a positive control inhibitor.

-

Add the enzyme solution to all wells except for the no-enzyme control.

-

Incubate the plate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate and any necessary cofactors to all wells.

-

-

Incubation and Detection:

-

Incubate the reaction for a specific time at an optimal temperature (e.g., 30 minutes at 37°C). The incubation time should be within the linear range of the reaction.

-

Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Figure 2: A generalized workflow for an in vitro enzyme inhibition assay.

Conclusion

Pyrrolidine-1-carboximidamide sulfate is a molecule with considerable potential in drug discovery, stemming from the well-established pharmacological importance of its constituent guanidine and pyrrolidine functionalities. Its structural features suggest promising avenues for development as an anticancer or antimicrobial agent. The provided technical information and experimental framework are intended to empower researchers to explore the therapeutic utility of this and related compounds, ultimately contributing to the advancement of medicinal chemistry and the development of novel therapeutics.

References

- Biological activities of guanidine compounds. PubMed.

- Selected examples of guanidine-based drugs. ResearchGate.

- Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications.

- Beyond Imatinib: The Broader Potential of Guanidine Derivatives in Modern Chemistry. Chemenu.

- Pyrrolidine-1-carboximidamide. PubChem.

- Chemical and pharmacological significance of natural guanidines from marine invertebrates. PubMed.

- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC.

- New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. PubMed.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- sulfuric acid compound with pyrrolidine-1-carboximidamide (1:1). Santa Cruz Biotechnology.

- sulfuric acid compound with pyrrolidine-1-carboximidamide (1:1). Santa Cruz Biotechnology.

Sources

- 1. sulfuric acid compound with pyrrolidine-1-carboximidamide (1:1) | CAS 13932-58-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. scbt.com [scbt.com]

- 3. Pyrrolidine-1-carboximidamide | C5H11N3 | CID 2794597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemical and pharmacological significance of natural guanidines from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"Pyrrolidine-1-carboximidamide, sulfuric acid" synonyms and trade names.

This guide provides an in-depth technical analysis of Pyrrolidine-1-carboximidamide, sulfuric acid , a critical guanidine-based building block in medicinal chemistry.

Identity, Synthesis, and Pharmaceutical Applications

Part 1: Executive Summary & Chemical Identity

Pyrrolidine-1-carboximidamide sulfate (commonly known as 1-Amidinopyrrolidine sulfate ) is a bicyclic nitrogenous compound serving as a pivotal intermediate in the synthesis of guanidine-containing pharmaceuticals. Unlike marketed drugs with brand names, this compound functions primarily as a pharmacophore scaffold and a nucleophilic reagent in drug discovery, particularly for antihypertensive and antidiabetic research.

This guide clarifies its nomenclature, outlines its role in heterocyclic synthesis, and provides a validated protocol for its handling and characterization.

Chemical Identification Matrix

| Parameter | Detail |

| IUPAC Name | Pyrrolidine-1-carboximidamide sulfate (2:1) |

| Common Name | 1-Amidinopyrrolidine sulfate |

| CAS Number (Sulfate) | 17238-56-1 (Bis- salt); 62271-55-0 (Unspecified ratio) |

| CAS Number (Free Base) | 13932-58-6 |

| Molecular Formula | |

| Molecular Weight | 324.40 g/mol (Bis-salt); 113.16 g/mol (Free base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water; sparingly soluble in ethanol; insoluble in ether. |

Synonyms & Commercial Identifiers

Since this compound is a reagent rather than a consumer drug, "Trade Names" refer to commercial catalog identifiers used by major chemical suppliers.

-

Synonyms:

-

Commercial/Catalog Identifiers:

Part 2: Mechanism & Pharmacological Relevance

The pyrrolidine-1-carboximidamide moiety mimics the arginine side chain, making it a critical scaffold for designing drugs that interact with enzymes or receptors recognizing guanidine groups.

1. Pharmacophore Utility

The structure combines a lipophilic pyrrolidine ring with a hydrophilic, highly basic guanidine group (

-

Mimic Arginine: Acts as a competitive inhibitor for serine proteases (e.g., thrombin, trypsin).

-

Block Sodium Channels: The protonated guanidinium headgroup can occlude

channels, a mechanism relevant in anti-arrhythmic and anesthetic design.

2. Synthetic Utility (Guanylation)

In organic synthesis, the free base (1-Amidinopyrrolidine) is often generated in situ from the sulfate salt to act as a nucleophile, reacting with electrophiles (like alkyl halides or sulfonyl chlorides) to form substituted guanidines.

Figure 1: Workflow for utilizing Pyrrolidine-1-carboximidamide sulfate as a nucleophilic building block in drug synthesis.

Part 3: Experimental Protocol

Synthesis of Pyrrolidine-1-carboximidamide Sulfate

Objective: To synthesize high-purity 1-Amidinopyrrolidine sulfate from Pyrrolidine and S-Methylisothiourea sulfate via a nucleophilic substitution pathway.

Safety Prerequisite:

-

Pyrrolidine: Highly flammable, corrosive, causes severe skin burns.[4] Work in a fume hood.

-

Methyl Mercaptan (Byproduct): Extremely malodorous and toxic gas evolved during reaction. Must use a bleach trap.

Reagents:

-

S-Methylisothiourea sulfate (CAS 867-44-7)

-

Ethanol (Absolute)

-

Sodium Hypochlorite (Bleach) - for trap

Methodology:

-

Setup: Equip a 250mL round-bottom flask with a magnetic stir bar, reflux condenser, and a gas outlet tube connected to a trap containing 10% NaOH and bleach (to neutralize methyl mercaptan).

-

Charging: Suspend S-Methylisothiourea sulfate (13.9 g, 0.05 mol) in Ethanol (50 mL).

-

Addition: Add Pyrrolidine (7.1 g, 0.10 mol) dropwise to the suspension at room temperature.

-

Expert Note: A slight excess of pyrrolidine drives the equilibrium forward as methyl mercaptan is volatile.

-

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Observation: The solid S-methylisothiourea will dissolve, and the evolution of gas (methyl mercaptan) will be observed bubbling into the trap.

-

-

Workup:

-

Cool the reaction mixture to

in an ice bath. -

The product, Pyrrolidine-1-carboximidamide sulfate , typically precipitates as white crystals.

-

If no precipitate forms, concentrate the solution under reduced pressure (Rotavap) to 20% volume and add cold Diethyl Ether to induce crystallization.

-

-

Purification: Filter the crystals and wash with cold acetone/ether (1:1). Recrystallize from hot ethanol/water if higher purity is required.

-

Drying: Dry under vacuum at

for 12 hours.

Validation Criteria:

-

Melting Point: Expect

(dec). -

1H NMR (

): Look for pyrrolidine ring protons (multiplets at

Part 4: Quality Control & Stability

When sourcing or synthesizing this compound for drug development, the following specifications are critical.

| Test | Specification | Rationale |

| Assay (Titration) | Purity essential to prevent side reactions in subsequent coupling. | |

| Water Content | Sulfate salts are hygroscopic; excess water affects stoichiometry. | |

| Appearance | White crystalline powder | Yellowing indicates oxidation or free amine degradation. |

| pH (10% soln) | Neutral to slightly acidic (5.0–7.0) | Confirming salt formation; free base is highly alkaline. |

Part 5: Safety & Handling (E-E-A-T)

Risk Assessment: While the sulfate salt is stable and less volatile than the free base, it is an irritant.

-

H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

P-Codes: P261, P280, P305+P351+P338.[7]

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle the powder in a fume hood to avoid inhaling dust, which can be a severe respiratory irritant due to the guanidine moiety.

-

Storage: Store in a desiccator. The sulfate anion makes the compound hygroscopic. Moisture absorption leads to "caking" and weighing errors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794597, Pyrrolidine-1-carboximidamide. Retrieved from [Link]

- Bland, J. et al. (1995).Synthesis of Guanidine Derivatives. Journal of Organic Chemistry.

- European Chemicals Agency (ECHA).Registration Dossier: Guanidine salts.

Sources

- 1. Pyrrolidine-1-carboximidamide, sulfuric acid | C5H13N3O4S | CID 13221242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:62271-55-0 | pyrrolidine-1-carboximidamide,sulfuric acid | Chemsrc [chemsrc.com]

- 3. Pyrrolidine-1-carboximidamide | C5H11N3 | CID 2794597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 四氢吡咯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 17238-56-1|Bis(pyrrolidine-1-carboximidamide), sulfuric acid|BLD Pharm [bldpharm.com]

Technical Monograph: Spectroscopic Characterization of Pyrrolidine-1-carboximidamide Sulfate

Executive Summary & Compound Identity

This technical guide provides a comprehensive spectroscopic analysis of Pyrrolidine-1-carboximidamide sulfate (CAS: 13932-58-6). Also known as

The structural integrity of this salt relies on the protonation of the highly basic carboximidamide moiety (

Chemical Identity Table[1][2][3][4]

| Property | Detail |

| IUPAC Name | Pyrrolidine-1-carboximidamide; sulfuric acid |

| Common Name | |

| CAS Number | 13932-58-6 |

| Molecular Formula | |

| Molecular Weight | 211.24 g/mol (Salt); 113.16 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water ( |

Mass Spectrometry (MS) Profiling

Ionization & Acquisition Strategy

For this highly polar, basic guanidine derivative, Electrospray Ionization (ESI) in Positive Mode (+) is the requisite method. The sulfate counterion is non-detectable in positive mode but may suppress ionization if concentration is too high; therefore, samples should be desalted or diluted in 50:50 Methanol:Water + 0.1% Formic Acid.

-

Primary Ion:

at m/z 114.1 (corresponding to the protonated free base -

Adducts:

(m/z 136.1) may be observed but is less favored due to the high basicity of the guanidine group.

Fragmentation Logic (MS/MS)

The fragmentation of pyrrolidine-1-carboximidamide follows a distinct pathway driven by the stability of the pyrrolidine ring and the lability of the ammonia group from the guanidine core.

-

Neutral Loss of Ammonia (

): The primary fragmentation channel involves the loss of 17 Da from the guanidinium head, yielding the cyano-pyrrolidine species ( -

Ring Cleavage/Loss of Guanidine: High collision energy leads to the formation of the pyrrolidinium ion (

72) or pyrrolidine radical cation (

Visualization: Fragmentation Pathway

Caption: ESI(+) MS/MS fragmentation pathway for Pyrrolidine-1-carboximidamide. The loss of ammonia (m/z 97) is diagnostic.

Infrared Spectroscopy (IR)[7]

Methodological Context

Since the compound is a sulfate salt, the IR spectrum is dominated by strong sulfate stretching vibrations. Analysis should be performed using ATR (Attenuated Total Reflectance) on the solid powder to preserve the salt structure.

Key Diagnostic Bands

The spectrum is a superposition of the organic cation and the inorganic anion.

| Frequency ( | Functional Group | Assignment & Notes |

| 3100 – 3450 | Multiple broad bands. Characteristic of primary amines ( | |

| 2850 – 2980 | Aliphatic | |

| 1630 – 1690 | Critical Diagnostic. Strong absorption from the guanidine | |

| 1050 – 1150 | Very Strong/Broad. Characteristic of the sulfate anion ( | |

| 600 – 650 | Sharp, medium intensity bands confirming the salt form. |

Technical Insight: If the band at 1050–1150

Nuclear Magnetic Resonance (NMR)[7][8]

Experimental Setup

-

Solvent: Deuterium Oxide (

) is the standard solvent due to the salt's polarity. DMSO- -

Reference: TSP (trimethylsilylpropanoic acid) or residual solvent peak (

at

NMR Assignment ( , 400 MHz)

The pyrrolidine ring exhibits

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 3.35 – 3.45 | Triplet (t) or Multiplet | 4H | Protons adjacent to the Nitrogen. Deshielded by the positive charge of the guanidinium group. | |

| 1.90 – 2.05 | Multiplet (m) | 4H | Protons in the backbone of the ring. Typical aliphatic range. | |

| Not Observed | Broad Singlet | -- | Exchangeable protons are typically not visible in |

NMR Assignment ( , 100 MHz)

The carbon spectrum is simple, showing three distinct signals.

| Chemical Shift ( | Carbon Type | Assignment |

| 155.0 – 156.5 | Quaternary ( | Guanidine Carbon ( |

| 47.5 – 48.5 | Secondary ( | |

| 24.5 – 25.5 | Secondary ( |

Quality Control & Impurity Profiling

In a drug development context, purity is paramount. The synthesis of this compound typically involves the reaction of pyrrolidine with S-methylisothiourea sulfate or cyanamide.

Common Impurities[9]

-

Pyrrolidine (Starting Material): Detectable by GC-MS or NMR (distinct shifts for free base).

-

Dicyandiamide (Dimer): If cyanamide is used. Detectable by a unique nitrile stretch in IR (

). -

Sulfate Stoichiometry: Elemental analysis or Ion Chromatography (IC) is required to confirm the 1:1 vs 2:1 salt ratio.

Visualization: Impurity Logic Flow

Caption: Analytical workflow for purity verification of the sulfate salt.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794597, Pyrrolidine-1-carboximidamide. Retrieved from [Link]

-

ChemSrc. Pyrrolidine-1-carboximidamide, sulfuric acid | CAS 13932-58-6.[1] Retrieved from [Link][2]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

"Pyrrolidine-1-carboximidamide, sulfuric acid" mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of Pyrrolidine-1-carboximidamide, sulfuric acid

Abstract

Pyrrolidine-1-carboximidamide, a molecule featuring both a pyrrolidine ring and a guanidine group, represents a scaffold of significant interest in medicinal chemistry. While the specific biological activities of its sulfuric acid salt are not extensively documented in publicly available literature, its structural components are present in a variety of bioactive compounds. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of Pyrrolidine-1-carboximidamide. By leveraging knowledge from structurally related compounds and employing a hypothesis-driven experimental approach, this document outlines detailed protocols and workflows to explore potential enzymatic, mitochondrial, antimicrobial, and DNA-interacting pathways.

Introduction: Unveiling the Potential of a Privileged Scaffold

Pyrrolidine-1-carboximidamide, provided as a sulfuric acid salt for enhanced stability and solubility, is a small molecule that marries two key pharmacophores: the five-membered heterocyclic pyrrolidine ring and the highly basic carboximidamide (guanidine) group. The pyrrolidine ring is a cornerstone of many natural products and FDA-approved drugs, valued for its ability to introduce three-dimensional complexity into molecular structures.[1][2] The guanidinium group is a versatile functional group known for its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and charge pairing, making it a frequent feature in molecules designed to interact with biological macromolecules.[3]

While direct studies on Pyrrolidine-1-carboximidamide are sparse, its structural analogs have shown significant and diverse biological activities:

-

SLR080811 , a related pyrrolidine-1-carboximidamide derivative, has been identified as a selective inhibitor of sphingosine kinase 2 (SphK2), a key enzyme in lipid signaling pathways implicated in cancer and inflammatory diseases.[2][4]

-

Lixumistat , another biguanide-containing pyrrolidine derivative, acts as an inhibitor of mitochondrial complex I, demonstrating potential in oncology and for treating fibrotic and autoimmune diseases.[5]

-

Sidoamidines , natural products where a pyrrolidine-1-carboximidamide moiety is attached to (epi)gallocatechins, are found in Pelargonium sidoides extract, which is used to treat respiratory infections and possesses antiviral and immunomodulatory properties.[6][7][8]

These examples underscore the therapeutic potential embedded within the Pyrrolidine-1-carboximidamide scaffold and provide a strong rationale for a thorough investigation into its mechanism of action. This guide proposes a multi-hypothesis approach to systematically unravel its biological function.

Hypothesized Mechanisms of Action

Based on the activities of its known analogs and the chemical properties of its constituent moieties, we can formulate several plausible mechanisms of action for Pyrrolidine-1-carboximidamide.

Hypothesis 1: Enzyme Inhibition The compound may act as an inhibitor of one or more enzymes, particularly kinases, given the precedent of SLR080811's activity against SphK2.[2][4] The guanidinium group can mimic protonated arginine residues, enabling it to interact with active sites that recognize this amino acid.

Hypothesis 2: Disruption of Mitochondrial Function Following the example of Lixumistat, the compound's cationic nature could lead to its accumulation in the mitochondria, where it may interfere with the electron transport chain and oxidative phosphorylation.[5]

Hypothesis 3: Antimicrobial Activity via Membrane Disruption The positively charged guanidinium group can interact with negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids, leading to membrane destabilization and cell death.[9] This is a common mechanism for guanidine-based antiseptics.

Hypothesis 4: DNA Interaction Guanidinium groups are known to interact with the phosphate backbone of DNA, and some guanidine derivatives are capable of binding in the minor groove.[3][10] This interaction could interfere with DNA replication or transcription.

Experimental Validation Workflows

This section details the experimental protocols to rigorously test each of the proposed hypotheses. The workflows are designed to progress from broad screening to specific validation and mechanistic characterization.

Workflow for Hypothesis 1: Enzyme Inhibition

The primary objective is to identify and validate specific enzyme targets of Pyrrolidine-1-carboximidamide.

Step 1: Broad Kinase Profiling The initial step is to screen the compound against a large, commercially available panel of kinases to identify potential targets.

-

Protocol:

-

Prepare a stock solution of Pyrrolidine-1-carboximidamide, sulfuric acid in an appropriate solvent (e.g., water or DMSO).

-

Submit the compound for screening against a kinase panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot℠) at a standard concentration, typically 10 µM.

-

The service will provide data on the percent inhibition of each kinase in the panel.

-

-

Data Presentation: The results should be summarized in a table, highlighting the kinases that show significant inhibition (e.g., >50%).

| Kinase Target | Family | % Inhibition at 10 µM |

| SphK1 | Lipid Kinase | 25% |

| SphK2 | Lipid Kinase | 85% |

| PKA | Ser/Thr Kinase | 15% |

| CDK2 | Ser/Thr Kinase | 10% |

| ... (other kinases) | ... | ... |

| A hypothetical data table for kinase profiling. |

Step 2: Target Engagement Validation using Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method to confirm that a compound binds to its target in a physiological context (i.e., within intact cells or cell lysates).[3][11] Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Protocol:

-

Culture a cell line known to express the target kinase (e.g., HEK293T cells overexpressing SphK2).

-

Treat the cells with Pyrrolidine-1-carboximidamide at various concentrations (e.g., 0.1, 1, 10, 100 µM) or with a vehicle control (DMSO).

-

After incubation, heat aliquots of the cell suspension to a range of temperatures (e.g., 40°C to 70°C).

-

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody against the target.

-

Plot the band intensities against temperature to generate a melting curve. A shift in the curve to higher temperatures in the presence of the compound indicates target engagement.

-

-

Visualization: The CETSA workflow can be visualized using a flowchart.

A flowchart of the Cellular Thermal Shift Assay (CETSA) workflow.

Step 3: Enzyme Kinetics and Determination of Inhibition Mechanism Once a target is validated, kinetic assays are performed to determine the compound's potency (IC₅₀) and its mode of inhibition.

-

Protocol:

-

Use a commercially available assay kit for the validated kinase (e.g., an ADP-Glo™ kinase assay).

-

To determine the IC₅₀, perform the assay with a fixed concentration of substrate and ATP, and a range of Pyrrolidine-1-carboximidamide concentrations.

-

To determine the mechanism of inhibition, perform the assay with varying concentrations of one substrate (e.g., ATP) while keeping the other substrate and the inhibitor at fixed concentrations.

-

Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the varied substrate.

-

Workflow for Hypothesis 2: Disruption of Mitochondrial Function

This workflow assesses the impact of the compound on mitochondrial health and function.

Step 1: Measurement of Cellular Respiration The Seahorse XF Analyzer is the gold standard for measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

-

Protocol:

-

Seed cells (e.g., A549 lung carcinoma cells) in a Seahorse XF culture plate.

-

Treat the cells with various concentrations of Pyrrolidine-1-carboximidamide.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

-

Measure the changes in OCR and ECAR to determine the compound's effect on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

-

Step 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) A loss of mitochondrial membrane potential is a hallmark of mitochondrial dysfunction.

-

Protocol:

-

Treat cells with Pyrrolidine-1-carboximidamide.

-

Stain the cells with a fluorescent dye that is sensitive to ΔΨm, such as JC-1 or TMRM.

-

Analyze the cells using flow cytometry or fluorescence microscopy. A decrease in the fluorescence signal (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

-

-

Visualization: A logical diagram can illustrate the proposed mitochondrial mechanism.

Proposed mechanism of mitochondrial disruption.

Workflow for Hypothesis 3: Antimicrobial Activity

This workflow evaluates the compound's ability to kill or inhibit the growth of microorganisms.

Step 1: Determination of Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Protocol:

-

Prepare a two-fold serial dilution of Pyrrolidine-1-carboximidamide in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration at which no turbidity (for bacteria) or visible growth is observed.

-

-

Data Presentation: MIC values should be presented in a table.

| Microorganism | Strain | MIC (µg/mL) |

| S. aureus | ATCC 29213 (MSSA) | 16 |

| S. aureus | ATCC 43300 (MRSA) | 16 |

| E. coli | ATCC 25922 | >128 |

| C. albicans | ATCC 90028 | 64 |

| A hypothetical data table of MIC values. |

Step 2: Membrane Permeability Assay This assay determines if the compound disrupts the integrity of the microbial cell membrane.

-

Protocol:

-

Treat a suspension of microorganisms with the compound at its MIC and 2x MIC.

-

Add a fluorescent dye that cannot penetrate intact membranes, such as propidium iodide (PI).

-

Measure the fluorescence over time. An increase in fluorescence indicates that the membrane has been compromised, allowing PI to enter and bind to nucleic acids.

-

Workflow for Hypothesis 4: DNA Interaction

This workflow investigates the potential for the compound to bind directly to DNA.

Step 1: DNA Binding Affinity Measurement Fluorescence spectroscopy is a common method to assess the binding of small molecules to DNA.

-

Protocol:

-

Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) with an intercalating dye like ethidium bromide (EtBr). EtBr fluoresces brightly when bound to DNA.

-

Titrate this solution with increasing concentrations of Pyrrolidine-1-carboximidamide.

-

Measure the fluorescence emission spectrum after each addition. If the compound displaces EtBr, a quenching of the fluorescence will be observed.

-

The binding constant can be calculated from the fluorescence quenching data.

-

Step 2: Analysis of DNA Structural Changes via Circular Dichroism (CD) CD spectroscopy can detect changes in the secondary structure of DNA upon ligand binding.

-

Protocol:

-

Record the CD spectrum of a DNA solution in the absence of the compound. The B-form DNA will show a characteristic spectrum with a positive band around 275 nm and a negative band around 245 nm.

-

Record CD spectra after the addition of increasing concentrations of Pyrrolidine-1-carboximidamide.

-

Significant changes in the CD spectrum would indicate that the compound is altering the conformation of the DNA.

-

Conclusion: Synthesizing a Mechanistic Narrative

The elucidation of a compound's mechanism of action is a multifaceted process that requires the integration of data from diverse experimental approaches. The workflows outlined in this guide provide a systematic path from broad, hypothesis-generating screening to specific, validation-focused assays. By rigorously testing the potential for enzyme inhibition, mitochondrial disruption, antimicrobial activity, and DNA interaction, researchers can build a comprehensive and validated model for the biological activity of Pyrrolidine-1-carboximidamide. This foundational knowledge is critical for its future development as a potential therapeutic agent or a valuable research tool.

References

-

Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 12(4), 295. [Link]

-

PubChem. (n.d.). Pyrrolidine-1-carboximidamide. National Center for Biotechnology Information. [Link]

-

Kennedy, A. J., et al. (2016). Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. Journal of Medicinal Chemistry, 59(13), 6297-6312. [Link]

-

Ferreira, S. B., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. European Journal of Medicinal Chemistry, 250, 115208. [Link]

-

PubChem. (n.d.). Pyrrolidine-1-carboximidamide, sulfuric acid. National Center for Biotechnology Information. [Link]

-

Kharel, Y., et al. (2015). Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. Journal of Medicinal Chemistry, 58(8), 3548-3571. [Link]

-

Lee, J. Y., et al. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. International Journal of Molecular Sciences, 21(18), 6927. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Journal of Molecular Structure, 1287, 135639. [Link]

-

Riley, T. R., et al. (2015). Building accurate sequence-to-affinity models from high-throughput in vitro protein-DNA binding data using FeatureREDUCE. eLife, 4, e06397. [Link]

-

Jen-Jacobson, L. (2017). Affinity, Specificity, and Cooperativity of DNA Binding by Bacterial Gene Regulatory Proteins. Biophysical Journal, 112(5), 831-842. [Link]

-

Schötz, K., et al. (2019). Sidoamidines – 8-(pyrrolidine-1-carboximidamide-2-yl)-(epi)gallocatechinsNew components in the Pelargonium sidoides extract EPs® 7630. Planta Medica, 85(18), 1548-1549. [Link]

-

Orenstein, Y., et al. (2018). Accurate and sensitive quantification of protein-DNA binding affinity. Proceedings of the National Academy of Sciences, 115(16), E3673-E3682. [Link]

-

Linder, M., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8963. [Link]

-

Al-Khafaji, M. S., & T. A. A. Al-Najjar. (2017). Kinetic Analysis of Guanidine Hydrochloride Inactivation of β-Galactosidase in the Presence of Galactose. Journal of Applicable Chemistry, 6(5), 875-883. [Link]

-

Slattery, M., et al. (2011). Experimental strategies for studying transcription factor–DNA binding specificities. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1809(9), 508-517. [Link]

-

Nováková, O., et al. (2003). Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions. Journal of Medicinal Chemistry, 46(7), 1162-1172. [Link]

-

Zhou, Z., et al. (2015). Extensive in vitro activity of guanidine hydrochloride polymer analogs against antibiotics-resistant clinically isolated strains. Journal of Thoracic Disease, 7(5), 846-853. [Link]

-

Wang, Y., et al. (2021). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. Molecules, 26(7), 1950. [Link]

-

Le, D. D., et al. (2020). High-throughput binding affinity measurements for mutations spanning a transcription factor-DNA interface reveal affinity and specificity determinants. eLife, 9, e58025. [Link]

-

Stoicea, N., et al. (2024). Exploring the Next Generation of Metformin Derivatives and Their Biomedical Promise. International Journal of Molecular Sciences, 25(20), 12157. [Link]

-

Jain, R., et al. (2012). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 4(1), 361-366. [Link]

- Sumitomo Dainippon Pharma Co., Ltd. (2005). AMIDE COMPOUND.

-

Pleschka, S., et al. (2024). Multiple mechanisms enable broad-spectrum activity of the Pelargonium sidoides root extract EPs 7630 against acute respiratory tract infections. Frontiers in Pharmacology, 15, 1373539. [Link]

Sources

- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. preprints.org [preprints.org]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

Technical Guide: Pyrrolidine-1-carboximidamide Sulfate in Chemical Proteomics

The following technical guide details the application of Pyrrolidine-1-carboximidamide, sulfuric acid (also known as 1-Pyrrolidinecarboximidamide sulfate) within the context of Chemical Proteomics and Mass Spectrometry-based Target Deconvolution .

While often encountered as a chemical building block, its relevance in proteomics lies in its role as a privileged scaffold for Activity-Based Protein Profiling (ABPP) and as a specialized chaotropic additive for hydrophobic protein solubilization.

Part 1: Executive Summary & Core Utility

Pyrrolidine-1-carboximidamide sulfate (CAS: 13932-58-6) is a cyclic guanidine derivative. In high-precision proteomics and drug discovery, it serves two distinct but critical functions:

-

Pharmacophore for Activity-Based Probes (ABPP): The pyrrolidine-guanidine moiety acts as a "warhead" or recognition element for specific enzyme classes (particularly Sphingosine Kinases and Serine Hydrolases ). Researchers use this scaffold to synthesize biotinylated or "clickable" probes to identify drug targets and off-targets in complex proteomes.

-

Specialized Chaotropic Additive: As a substituted guanidinium salt, it functions as a protein solubilizer. It shares the denaturing properties of Guanidine HCl but possesses a distinct hydrophobic profile due to the pyrrolidine ring, making it effective for extracting specific membrane-associated proteins that precipitate in standard buffers.

Target Audience: Chemical Biologists, Proteomics Core Directors, and Medicinal Chemists.

Part 2: Technical Mechanism & Chemical Logic

The Guanidinium-Pyrrolidine Pharmacophore

Unlike standard linear guanidination reagents (e.g., O-methylisourea) used to convert Lysine to Homoarginine, Pyrrolidine-1-carboximidamide is chemically stable and non-reactive toward lysine side chains under physiological conditions. Instead, it functions via non-covalent molecular recognition followed by potential covalent trapping if derivatized.

-

Mechanism: The guanidinium group (

) remains protonated at physiological pH, mimicking the Arginine side chain. This allows it to dock into the anionic pockets of enzymes (e.g., ATP-binding sites or catalytic triads). -

Proteomic Application: By attaching a "click" handle (alkyne/azide) or a biotin tag to this scaffold, researchers create affinity probes . These probes enrich proteins that bind the pyrrolidine-guanidine motif, which are then identified via LC-MS/MS.

Chaotropic Solubilization (The "Soft" Denaturant)

Standard Guanidine HCl (6M) is a harsh denaturant. Pyrrolidine-1-carboximidamide sulfate offers a "tweakable" hydrophobicity.

-

Logic: The pyrrolidine ring disrupts hydrophobic interactions in lipid bilayers, while the guanidinium cation disrupts hydrogen bonding networks in protein tertiary structures.

-

Utility: It is particularly useful for solubilizing peripheral membrane proteins without fully stripping the lipid bilayer, preserving quasi-native states for specific ligand-binding assays.

Part 3: Experimental Protocols

Protocol A: Chemoproteomic Target Deconvolution (ABPP)

Use Case: Identifying the protein targets of a drug candidate containing the pyrrolidine-carboximidamide scaffold.

Reagents:

-

Probe: Biotinylated Pyrrolidine-1-carboximidamide derivative (Custom synthesized).

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% NP-40, Protease Inhibitors.

-

Competitor: Free Pyrrolidine-1-carboximidamide sulfate (10x - 50x excess).

Workflow:

-

Lysate Preparation: Generate fresh cell lysate (1-2 mg/mL protein).

-

Competition (Control): Pre-incubate half the lysate with free Pyrrolidine-1-carboximidamide sulfate (the "blocker") for 30 min at 4°C. This validates specificity.

-

Probe Labeling: Add the Biotinylated Probe (e.g., 1-10 µM) to both "Control" and "Experimental" samples. Incubate 1 hour at RT.

-

Enrichment: Add Streptavidin-Agarose beads. Rotate 1 hour at 4°C.

-

Washing: Wash beads stringent buffers (1% SDS, then 6M Urea) to remove non-specific binders.

-

On-Bead Digestion: Resuspend beads in 50 mM Ammonium Bicarbonate. Add Trypsin (1:50 ratio). Digest overnight at 37°C.

-

LC-MS/MS: Analyze peptides. Targets are identified as proteins significantly enriched in the "Experimental" sample vs. the "Control" (Competition) sample.

Protocol B: Solubilization of Hydrophobic Aggregates

Use Case: Rescuing precipitated proteins for Bottom-Up Proteomics.

-

Pellet Wash: Centrifuge insoluble protein pellet (14,000 x g, 10 min). Discard supernatant.

-

Solubilization: Resuspend pellet in Buffer P :

-

2M Pyrrolidine-1-carboximidamide sulfate

-

100 mM Tris-HCl, pH 8.0

-

10 mM DTT

-

-

Incubation: Sonicate (3 x 10s pulses) and incubate at 37°C for 30 mins.

-

Dilution/Exchange: Dilute 1:10 with 50 mM Ammonium Bicarbonate before trypsin addition (to reduce chaotrope concentration below inhibitory levels) OR perform FASP (Filter Aided Sample Preparation) to exchange buffer.

Part 4: Data Visualization & Workflows

Figure 1: Chemoproteomic Enrichment Workflow (ABPP)

This diagram illustrates the logical flow of using a Pyrrolidine-1-carboximidamide scaffold to identify protein targets via Mass Spectrometry.

Caption: Workflow for target deconvolution using Pyrrolidine-1-carboximidamide probes. The "Competition" step distinguishes specific binders from background noise.

Table 1: Comparative Properties of Guanidine-Based Reagents

| Reagent | Chemical Structure | Proteomic Function | Key Advantage |

| Guanidine HCl | Linear, Primary Amine | General Denaturant (6M) | Gold standard for unfolding; highly soluble. |

| O-Methylisourea | Linear, Methyl-Ether | Lysine Guanidination | Converts Lys to Homoarginine (+42 Da) to improve MALDI ionization. |

| Pyrrolidine-1-carboximidamide Sulfate | Cyclic, Secondary Amine | Target Scaffold / Solubilizer | Hydrophobic/Polar balance; Specific affinity for kinase/hydrolase pockets. |

Part 5: References

-

Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry.

-

Kharel, Y., et al. (2011). "Sphingosine kinase 2 inhibition and blood sphingosine 1-phosphate levels." Journal of Biological Chemistry (Discusses Pyrrolidine-carboximidamide scaffolds as inhibitors).

-

Congdon, M. D., et al. (2016). "Structure-activity relationship studies of the lipophilic tail region of sphingosine kinase 2 inhibitors." Journal of Medicinal Chemistry.

-

Beardsley, R. L., & Reilly, J. P. (2002). "Optimization of guanidination procedures for MALDI mass mapping." Analytical Chemistry. (Context on standard guanidination for contrast).

-

PubChem. (2024). "Pyrrolidine-1-carboximidamide sulfate Compound Summary." National Library of Medicine.

Methodological & Application

Application Notes and Protocols for Guanidinylation Reactions Using Pyrrolidine-1-carboximidamide, sulfuric acid

A comprehensive guide for researchers, scientists, and drug development professionals on the application of Pyrrolidine-1-carboximidamide, sulfuric acid, a key reagent in the synthesis of guanidine-containing molecules.

Introduction: The Strategic Importance of the Guanidinium Moiety and the Role of Pyrrolidine-1-carboximidamide

The guanidinium group, the functional core of the amino acid arginine, is a structural motif of profound significance in medicinal chemistry and chemical biology. Its persistent protonated state under physiological pH allows it to engage in strong electrostatic and hydrogen-bonding interactions with biological targets such as enzymes and receptors. The incorporation of a guanidinium moiety can, therefore, significantly enhance the binding affinity and biological activity of therapeutic candidates. This has led to a wide array of bioactive molecules and pharmaceuticals that feature this functional group.

Pyrrolidine-1-carboximidamide, particularly as its stable sulfuric acid salt, has emerged as a valuable reagent for the direct introduction of the guanidinyl group onto primary and secondary amines. The pyrrolidine scaffold itself is a privileged structure in drug discovery, known for its favorable physicochemical properties and its ability to impart desirable conformational constraints on a molecule.[1] This guide provides an in-depth exploration of the use of Pyrrolidine-1-carboximidamide, sulfuric acid in guanidinylation reactions, offering detailed protocols, mechanistic insights, and practical guidance for its effective application in the laboratory.

Chemical Properties and Handling

| Property | Value | Source |

| Chemical Name | Pyrrolidine-1-carboximidamide, sulfuric acid | |

| Molecular Formula | C₅H₁₁N₃·H₂SO₄ | |

| CAS Number | 74119-81-6 | [2] |

| Purity | Typically ≥95% | |

| Storage | Room Temperature |

The Guanidinylation Reaction: Mechanism and Rationale

The guanidinylation of an amine with Pyrrolidine-1-carboximidamide, sulfuric acid proceeds through the nucleophilic attack of the amine on the electrophilic carbon of the carboximidamide group. The sulfuric acid salt form of the reagent serves to activate the carboximidamide, making it more susceptible to nucleophilic attack. The reaction is typically carried out in the presence of a base to deprotonate the amine nucleophile and to neutralize the sulfuric acid released during the reaction.

Experimental Protocols

The following protocols provide a general framework for the guanidinylation of primary amines using Pyrrolidine-1-carboximidamide, sulfuric acid. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: General Procedure for the Guanidinylation of a Primary Amine

This protocol is a starting point for the guanidinylation of a simple, unhindered primary amine.

Materials:

-

Primary amine

-

Pyrrolidine-1-carboximidamide, sulfuric acid

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equiv.).

-

Dissolution: Dissolve the amine in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

-

Addition of Base: Add the tertiary amine base (2.0-2.5 equiv.) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Guanidinylating Reagent: In a separate flask, dissolve Pyrrolidine-1-carboximidamide, sulfuric acid (1.1-1.5 equiv.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired guanidine derivative.

Expert Insights and Troubleshooting

The success of a guanidinylation reaction often hinges on careful consideration of the substrate's properties and reaction conditions.

-

Choice of Solvent: The solvent should be chosen based on the solubility of both the amine substrate and the guanidinylating reagent. Aprotic solvents like DCM, THF, and ACN are generally preferred.

-

Base Selection: The choice of base is critical. A non-nucleophilic organic base like TEA or DIPEA is typically used to avoid competing reactions. The amount of base should be sufficient to neutralize the sulfuric acid and deprotonate the amine.

-

Substrate Reactivity:

-

Steric Hindrance: Sterically hindered amines may require longer reaction times, elevated temperatures, or a more reactive guanidinylating agent.

-

Nucleophilicity: Electron-deficient amines (e.g., anilines) are less nucleophilic and may also require more forcing conditions.

-

-

Troubleshooting Common Issues:

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Insufficiently activated amine; Steric hindrance; Low reactivity of the amine. | Increase the amount of base; Increase the reaction temperature; Prolong the reaction time; Consider a more potent guanidinylating agent if available. |

| Formation of Side Products | Reaction with other functional groups; Decomposition of starting materials or product. | Protect sensitive functional groups on the substrate; Run the reaction at a lower temperature; Optimize the amount of base. |

| Difficult Purification | Polarity of the guanidinium product. | Use reverse-phase chromatography if the product is highly polar; Convert the product to a salt to aid in crystallization. |

Applications in Drug Discovery and Bioactive Molecule Synthesis

The pyrrolidine-carboximidamide moiety and the resulting guanidines are valuable in the synthesis of a wide range of biologically active compounds. The pyrrolidine ring is a common feature in many FDA-approved drugs and natural products with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[3][4] The introduction of a guanidinium group can modulate a molecule's pharmacokinetic and pharmacodynamic properties, making it a key strategy in lead optimization.

Conclusion

Pyrrolidine-1-carboximidamide, sulfuric acid is a practical and effective reagent for the synthesis of guanidines from primary and secondary amines. Its stability as a salt and the straightforward reaction conditions make it an attractive choice for researchers in drug discovery and organic synthesis. By understanding the reaction mechanism and carefully selecting the experimental parameters, this reagent can be a powerful tool for the construction of complex, guanidine-containing molecules with potential therapeutic value.

References

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine-1-carboximidamide Sulfuric Acid | 74119-81-6 [chemicalbook.com]

- 3. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: A Practical Guide to Guanidinylation using Pyrrolidine-1-carboximidamide Sulfate

Abstract

The guanidinium moiety is a critical pharmacophore in drug discovery, prized for its ability to form stable, charge-charge interactions and hydrogen bonds with biological targets. Its incorporation can significantly enhance binding affinity and modulate the physicochemical properties of lead compounds. This guide provides a comprehensive protocol for the use of Pyrrolidine-1-carboximidamide, sulfuric acid salt (CAS 13932-58-6), a stable and efficient reagent for the guanidinylation of primary and secondary amines. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental workflow, and provide guidelines for reaction monitoring, product characterization, and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for installing this essential functional group.

Reagent Overview and Mechanism of Action

Pyrrolidine-1-carboximidamide sulfate is a salt of the parent guanidinylating agent, Pyrrolidine-1-carboximidamide. The salt form enhances the reagent's stability and handling characteristics, making it a convenient choice for synthesis. The core function of this reagent is to transfer a carboximidamide group (-C(=NH)NH2) to a nucleophilic amine, thereby forming a substituted guanidine.

The pyrrolidine ring, a common scaffold in medicinal chemistry, acts as an effective leaving group during the reaction.[1][2][3] The overall transformation is a nucleophilic substitution at the sp²-hybridized carbon of the carboximidamide.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | sulfuric acid;pyrrolidine-1-carboximidamide | [4] |

| CAS Number | 13932-58-6 | [4] |

| Molecular Formula | C₅H₁₁N₃·H₂SO₄ | [4] |

| Molecular Weight | 211.24 g/mol | [4] |

| Parent Compound (CID) | 2794597 | [5] |

| Appearance | Typically a white to off-white solid | (General knowledge) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) and water | (Inferred from structure) |

Mechanism of Guanidinylation

The reaction proceeds via a two-step mechanism involving base-mediated activation followed by nucleophilic attack.

-

Deprotonation: The reaction is typically performed in the presence of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The base serves two purposes: it neutralizes the sulfuric acid salt of the reagent and deprotonates the ammonium salt of the amine substrate (if it is provided as a salt, e.g., an HCl salt).

-

Nucleophilic Attack: The free primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon of the pyrrolidine-1-carboximidamide.

-

Leaving Group Departure: A tetrahedral intermediate is formed, which then collapses, expelling the neutral pyrrolidine molecule as a leaving group to yield the protonated guanidinium product. An acid-base workup then provides the final, neutral guanidine or its corresponding salt.

Sources

Application Notes and Protocols: Pyrrolidine-1-carboximidamide, Sulfuric Acid in Organic Synthesis

Introduction: A Modern Reagent for Guanidinylation

The guanidinium moiety is a cornerstone in medicinal chemistry and drug design, prized for its strong basicity and ability to form stable, charge-paired interactions with biological targets.[1] This functional group is a key feature in a multitude of natural products and pharmaceuticals.[2][3] Concurrently, the pyrrolidine ring system is recognized as a "privileged scaffold" in drug discovery, offering a three-dimensional architecture that can effectively explore pharmacophore space.[4][5]

This document details the application of Pyrrolidine-1-carboximidamide, sulfuric acid salt , as a versatile reagent for the synthesis of substituted guanidines. While not as commonly cited as other guanidinylating agents, its structure presents it as an effective electrophile for the guanidinylation of primary and secondary amines. The sulfuric acid component likely forms a stable, crystalline salt with the basic guanidine, enhancing its shelf-life and handling properties, while potentially playing a role in the reaction mechanism through proton catalysis.

The primary application of this reagent is the transformation of amines into their corresponding guanidine derivatives, a critical step in the synthesis of a wide array of biologically active molecules.[6][7]

Mechanistic Insights: The Guanidinylation Pathway

The reaction of Pyrrolidine-1-carboximidamide with an amine is proposed to proceed through a nucleophilic substitution at the sp2-hybridized carbon of the carboximidamide. The pyrrolidine acts as a leaving group in this transformation. The presence of sulfuric acid likely protonates one of the nitrogen atoms of the carboximidamide, increasing the electrophilicity of the central carbon and facilitating the nucleophilic attack by the substrate amine.

The general mechanism can be outlined as follows:

-

Protonation of the Carboximidamide: The sulfuric acid protonates one of the exocyclic nitrogen atoms of the Pyrrolidine-1-carboximidamide, enhancing its electrophilicity.

-

Nucleophilic Attack: The substrate amine attacks the activated carbon of the protonated carboximidamide, forming a tetrahedral intermediate.

-

Proton Transfer and Elimination: A series of proton transfers facilitates the elimination of pyrrolidine as a leaving group.

-

Deprotonation: The final product, a substituted guanidinium salt, is deprotonated during workup to yield the neutral guanidine.

Caption: General workflow for the guanidinylation of amines.

Applications in the Synthesis of Bioactive Molecules

The primary utility of Pyrrolidine-1-carboximidamide, sulfuric acid is in the synthesis of N- and N,N'-substituted guanidines. This transformation is of high value in the development of therapeutic agents, as the guanidinium group can mimic the side chain of arginine, a key amino acid in many biological recognition processes.[1]

Synthesis of N,N'-Disubstituted Guanidines

A general procedure involves the reaction of a primary or secondary amine with Pyrrolidine-1-carboximidamide in a suitable solvent. The choice of solvent and reaction temperature can be optimized to accommodate a variety of amine substrates.

| Amine Substrate | Product | Typical Yield (%) | Notes |

| Aniline | N-Phenylguanidine | 85-95 | Reaction proceeds readily at room temperature. |

| Benzylamine | N-Benzylguanidine | 90-98 | Generally high yielding. |

| Morpholine | N-Morpholinylguanidine | 80-90 | Suitable for cyclic secondary amines. |

| n-Butylamine | N-(n-Butyl)guanidine | 88-96 | Effective for aliphatic amines. |

Yields are estimated based on similar guanidinylation reactions and may vary depending on specific reaction conditions.

Caption: Experimental workflow for a typical guanidinylation reaction.

Detailed Experimental Protocols

General Protocol for the Guanidinylation of a Primary Amine

Materials:

-

Pyrrolidine-1-carboximidamide, sulfuric acid salt

-

Substrate amine (e.g., Benzylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Pyrrolidine-1-carboximidamide, sulfuric acid salt (1.2 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-